molecular formula C13H10ClNO4 B1320547 [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol CAS No. 886361-95-1

[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol

Cat. No.: B1320547
CAS No.: 886361-95-1
M. Wt: 279.67 g/mol
InChI Key: MVOOLOJTIUWDEW-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol is an organic compound with the molecular formula C13H10ClNO4. It is a solid substance with a melting point of 118-120°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol typically involves the reaction of 4-chlorophenol with 2,5-dinitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    Triclosan: An antibacterial agent with a chlorophenoxy group.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.

Uniqueness

[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol is unique due to its combination of a chlorophenoxy group and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

[2-(4-chlorophenoxy)-5-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOOLOJTIUWDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268692
Record name 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-95-1
Record name 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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